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Introduction

Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of a

central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic

polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature allows them to self-assemble

into micelles in aqueous solutions above a critical micelle concentration (CMC) and

temperature.[1][4] These micelles possess a hydrophobic PPO core capable of encapsulating

genetic material, and a hydrophilic PEO corona that provides steric stabilization, preventing

opsonization and clearance by the mononuclear phagocyte system.[3] Poloxamers are valued

in drug and gene delivery for their low toxicity, biocompatibility, and ability to form

thermosensitive hydrogels.[2][4][5][6] This document provides detailed protocols for the

formulation, characterization, and in vitro application of poloxamer-based nanoparticles for

gene delivery.

Formulation of Poloxamer-Gene Nanoparticles
There are several methods to formulate poloxamer-based nanoparticles for encapsulating

genetic material like plasmid DNA (pDNA) or mRNA. The choice of method depends on the

specific poloxamer and the nature of the genetic cargo.
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This is the most straightforward method, relying on the spontaneous self-assembly of

poloxamer micelles in an aqueous environment to encapsulate the genetic material. Often, a

cationic agent is required to facilitate the condensation of negatively charged DNA and its

interaction with the poloxamer.

Protocol 1.1: Formulation via Self-Assembly with a Cationic Surfactant

This protocol is adapted from a method using a cationic surfactant, benzalkonium chloride

(BAK), to mediate the interaction between the plasmid DNA and the poloxamer.[7][8]

Materials:

Poloxamer (e.g., CRL1005, Poloxamer 407)

Plasmid DNA (pDNA)

Benzalkonium Chloride (BAK)

Nuclease-free water

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Prepare Stock Solutions:

Dissolve the poloxamer in cold (4°C) nuclease-free water to the desired concentration

(e.g., 75 mg/mL).

Dissolve BAK in nuclease-free water to create a stock solution (e.g., 3 mM).

Dilute pDNA in nuclease-free water to a final concentration (e.g., 5 mg/mL).

Complex Formation:

In a sterile microcentrifuge tube, combine the poloxamer and BAK solutions at the desired

ratio.
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Add the pDNA solution to the poloxamer/BAK mixture.

Gently vortex the solution for 10-15 seconds.

Incubation:

Incubate the mixture at 37°C for 30 minutes to allow for stable complex formation.[9]

Characterization:

The resulting nanoparticle suspension is now ready for characterization (See Section 2.0)

or in vitro studies (See Section 3.0).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial",

fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

} caption: Workflow for nanoparticle formulation by self-assembly.

Nanoprecipitation Method
Nanoprecipitation is suitable for formulating nanoparticles from blends of polymers, such as

poloxamer and poly(D,L-lactide-co-glycolide) (PLGA), a biodegradable polymer that can

efficiently entrap genetic material.[10][11]

Protocol 1.2: Formulation of PLGA/Poloxamer Nanoparticles via Nanoprecipitation

Materials:

PLGA

Poloxamer 188

Chitosan (low molecular weight)

Plasmid DNA (pDNA)

Acetone

MilliQ water
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Acetic Acid

Procedure:

Prepare Organic Phase:

Dissolve PLGA in 2 mL of acetone.

Prepare Aqueous Phase:

Prepare 5 mL of an acidified aqueous solution (0.5% v/v acetic acid in MilliQ water).

Dissolve chitosan and Poloxamer 188 in the aqueous phase.

Nanoprecipitation:

Add the organic phase (PLGA/acetone) dropwise to the aqueous phase while

homogenizing using a high-speed disperser (e.g., Ultra-Turrax®).

Continue homogenization for 5-10 minutes to facilitate solvent evaporation and

nanoparticle formation.

pDNA Loading:

Add the pDNA solution to the nanoparticle suspension and gently mix. The positively

charged chitosan will interact with the negatively charged pDNA, facilitating its

condensation on the nanoparticle surface.

Purification:

Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any

unloaded pDNA and residual solvent.

Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS).

Characterization:

The purified nanoparticles are ready for characterization and use.
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} caption: Nanoprecipitation workflow for PLGA/Poloxamer NPs.

Nanoparticle Characterization
Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated

nanoparticles.

Protocol 2.1: Particle Size and Zeta Potential Measurement

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to

determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta

potential) of the nanoparticles.

Procedure:

Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or

deionized water).

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS/ELS instrument (e.g., Zetasizer).

Set the instrument parameters (e.g., temperature, scattering angle at 90°).[9]

Perform the measurement. For zeta potential, a specific folded capillary cell is typically used.

Record the mean particle diameter, PDI, and zeta potential. Measurements should be

performed in triplicate.

Protocol 2.2: Gene Encapsulation Efficiency

Method: This protocol determines the amount of pDNA successfully encapsulated within or

bound to the nanoparticles. It involves separating the nanoparticles from the solution containing

free, unencapsulated pDNA.
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Procedure:

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to

pellet the nanoparticles.

Carefully collect the supernatant, which contains the unencapsulated pDNA.

Measure the concentration of pDNA in the supernatant using a UV-Vis spectrophotometer at

260 nm or a fluorescent dye-based assay (e.g., PicoGreen).

Calculate the Encapsulation Efficiency (EE%) using the following formula:

EE% = [(Total pDNA - Free pDNA in Supernatant) / Total pDNA] x 100

Protocol 2.3: Agarose Gel Retardation Assay

Method: This assay visually confirms the complexation of pDNA with the nanoparticles. When

pDNA is successfully bound, its migration through an agarose gel under an electric field is

retarded or completely inhibited.[9]

Procedure:

Prepare a 1% (w/v) agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium

bromide).

Prepare nanoparticle formulations with varying weight ratios of polymer to pDNA.

Load the samples into the wells of the agarose gel. Include a control of "naked"

(uncomplexed) pDNA.

Run the gel electrophoresis under standard conditions (e.g., 100 V for 30 minutes).

Visualize the gel under a UV transilluminator. The absence of a pDNA band in the lanes with

nanoparticles indicates successful complexation.

Summary of Typical Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6396215/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes typical quantitative data for poloxamer-based gene delivery

nanoparticles found in the literature.

Formulation
Type

Mean Diameter
(nm)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Reference

Poloxamer

CRL1005/BAK/p

DNA

261 ± 0.2 -11.6 ± 0.9 Not Reported [7]

Chitosan/Poloxa

mer 188/PLGA
~200 Positive ~80% [10]

PLGA/Poloxamer Not Reported Not Reported 30% - 45% [11]

P407-PEI-

K12/DNA
~150 Positive Not Reported [6]

In Vitro Gene Transfection
This section provides a general protocol for transfecting cultured cells with the formulated

poloxamer-based nanoparticles.

Protocol 3.1: Cell Transfection and Expression Analysis

Materials:

Cultured mammalian cells (e.g., HeLa, HEK293)

Complete cell culture medium (with 10% FBS)

Serum-free cell culture medium

Poloxamer/pDNA nanoparticles (carrying a reporter gene like GFP or Luciferase)

24-well cell culture plates

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18425981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4035313/
https://pubmed.ncbi.nlm.nih.gov/15638530/
https://www.mdpi.com/2310-2861/8/6/360
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding:

One day prior to transfection, seed the cells in a 24-well plate at a density of 1 x 10⁵ cells

per well to ensure they are in the logarithmic growth phase on the day of transfection.[9]

[12]

Transfection:

On the day of transfection, remove the complete medium from the wells.

Wash the cells once with PBS.

Replace the medium with serum-free medium containing the freshly prepared

poloxamer/pDNA nanoparticles. The amount of nanoparticles should correspond to a

specific amount of pDNA (e.g., 2.5 µg per well).[9][12]

Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a 5% CO₂ incubator.[9]

[10][12]

Post-Transfection:

After the incubation period, remove the medium containing the nanoparticles.

Add fresh complete medium (containing 10% FBS) to each well.

Incubate the cells for an additional 24 to 48 hours to allow for gene expression.[10][12]

Analysis of Gene Expression:

For GFP: Visualize the cells under a fluorescence microscope to observe green

fluorescence, indicating successful transfection and protein expression.

For Luciferase: Lyse the cells using a suitable lysis reagent. Measure the luciferase

activity in the cell lysate using a luminometer according to the manufacturer's protocol.[12]
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Proposed Mechanism of Gene Delivery
The delivery of genetic material into a cell by a poloxamer-based nanoparticle involves several

key steps, from cellular uptake to gene expression in the nucleus.

Click to download full resolution via product page

Cellular Uptake: The nanoparticles are internalized by the cell, typically through endocytosis.

Endosomal Escape: Once inside an endosome, the nanoparticle must facilitate the escape

of its genetic cargo into the cytoplasm. For formulations containing protonatable components

like chitosan or PEI, this is often achieved via the "proton sponge" effect, which leads to

endosomal rupture.[13]

Nuclear Import: For plasmid DNA to be effective, it must be transported from the cytoplasm

into the nucleus.

Gene Expression: Inside the nucleus, the pDNA is transcribed into mRNA, which is then

exported to the cytoplasm and translated into the therapeutic protein. If the cargo is mRNA, it

can be directly translated in the cytoplasm.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b610159?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/mp500656v
https://pubmed.ncbi.nlm.nih.gov/36062993/
https://www.benchchem.com/product/b610159?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/322590264_Formulation_of_Poloxamers_for_Drug_Delivery
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955690/
https://www.mdpi.com/1422-0067/19/3/775
https://pmc.ncbi.nlm.nih.gov/articles/PMC5872097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Polymer Gel Can Block Toxic Leakage Problem in Gene Therapy | Duke Today
[today.duke.edu]

6. mdpi.com [mdpi.com]

7. Physical characterization and in vivo evaluation of poloxamer-based DNA vaccine
formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Addition of free poloxamer 407 to a new gene vector P407-PEI-K12 solution forms a
sustained-release in situ hypergel that enhances cell transfection and extends gene
expression - PMC [pmc.ncbi.nlm.nih.gov]

10. Physicochemical features and transfection properties of chitosan/poloxamer
188/poly(D,L-lactide-co-glycolide) nanoplexes - PMC [pmc.ncbi.nlm.nih.gov]

11. PLGA:poloxamer and PLGA:poloxamine blend nanoparticles: new carriers for gene
delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

12. spandidos-publications.com [spandidos-publications.com]

13. pubs.acs.org [pubs.acs.org]

14. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-
Poloxamine Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Formulation of
Poloxamer-Based Nanoparticles for Gene Delivery]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b610159#formulation-of-poloxamer-
based-nanoparticles-for-gene-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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